Ethyl 2-(imidazo[1,2-a]pyrimidin-2-yl)acetate
Overview
Description
Ethyl 2-(imidazo[1,2-a]pyrimidin-2-yl)acetate is a heterocyclic compound that features an imidazo[1,2-a]pyrimidine core. This structure is known for its diverse biological activities and has been the subject of extensive research in medicinal chemistry. The compound’s unique structure allows it to interact with various biological targets, making it a valuable scaffold for drug development.
Mechanism of Action
Target of Action
Similar compounds, such as imidazo[1,2-a]pyridines, have been found to possess a broad spectrum of biological activity and can be used as antibacterial, antifungal, antiviral, and anti-inflammatory drugs . They have also been proposed for the treatment of cancer and cardiovascular diseases, as well as Alzheimer’s disease .
Mode of Action
For instance, some derivatives have been found to block γ-aminobutyric acid receptors .
Biochemical Pathways
Related compounds have been shown to affect various pathways, including those involved in inflammation, viral replication, and cancer cell proliferation .
Pharmacokinetics
The compound’s molecular weight is 20521 , which suggests it may have favorable absorption and distribution characteristics, as compounds with a molecular weight below 500 are generally well-absorbed.
Result of Action
Related compounds have been shown to have various effects, such as inhibiting the growth of bacteria, fungi, and viruses, reducing inflammation, and inhibiting cancer cell proliferation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(imidazo[1,2-a]pyrimidin-2-yl)acetate typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method includes the condensation of 2-aminopyrimidine with ethyl bromoacetate under basic conditions, followed by cyclization to form the imidazo[1,2-a]pyrimidine core . Another approach involves the use of 1,1,3-trichloroacetone and 2-aminopyrimidine in a tandem cyclization reaction .
Industrial Production Methods
Industrial production methods for this compound often rely on scalable synthetic routes that can be performed under mild conditions. The use of continuous flow reactors and automated synthesis platforms has been explored to enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(imidazo[1,2-a]pyrimidin-2-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ethyl ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles like amines, thiols, and alcohols.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted analogs that retain the imidazo[1,2-a]pyrimidine core .
Scientific Research Applications
Ethyl 2-(imidazo[1,2-a]pyrimidin-2-yl)acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and receptor modulator.
Medicine: Explored for its anti-inflammatory, antiviral, and anticancer properties
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
Comparison with Similar Compounds
Ethyl 2-(imidazo[1,2-a]pyrimidin-2-yl)acetate can be compared with other similar compounds, such as:
Imidazo[1,2-a]pyridine: Known for its antibacterial and antifungal activities.
Imidazo[1,2-a]pyrimidine: Shares a similar core structure but differs in its substitution pattern and biological activities.
Imidazo[1,5-a]pyridine: Exhibits luminescent properties and is used in optoelectronic devices.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to its analogs .
Properties
IUPAC Name |
ethyl 2-imidazo[1,2-a]pyrimidin-2-ylacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2/c1-2-15-9(14)6-8-7-13-5-3-4-11-10(13)12-8/h3-5,7H,2,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHPPPCRSQBZCLR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CN2C=CC=NC2=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10492497 | |
Record name | Ethyl (imidazo[1,2-a]pyrimidin-2-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10492497 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61571-27-5 | |
Record name | Ethyl (imidazo[1,2-a]pyrimidin-2-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10492497 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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